1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(azepan-1-ylmethyl)-N'-[(E)-pyridin-4-ylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide
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Overview
Description
1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(AZEPAN-1-YL)METHYL]-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE is a complex organic compound that features multiple functional groups, including an oxadiazole ring, a triazole ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(AZEPAN-1-YL)METHYL]-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE likely involves multiple steps, including the formation of the oxadiazole and triazole rings, as well as the introduction of the azepane and pyridine moieties. Typical reaction conditions might include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of these rings.
Industrial Production Methods
Industrial production of such a complex compound would require optimization of the synthetic route to maximize yield and minimize costs. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(AZEPAN-1-YL)METHYL]-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions could modify the functional groups, potentially altering the compound’s properties.
Substitution: The presence of multiple functional groups allows for substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield different oxides, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(AZEPAN-1-YL)METHYL]-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, the compound might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antiviral, or anticancer properties.
Medicine
In medicine, the compound could be explored for its therapeutic potential, particularly if it shows activity against specific biological targets.
Industry
In industry, the compound might find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(AZEPAN-1-YL)METHYL]-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, disrupting cellular processes, or interfering with the replication of pathogens.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other triazole derivatives, oxadiazole derivatives, and molecules with azepane or pyridine rings.
Uniqueness
What sets 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(AZEPAN-1-YL)METHYL]-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE apart is its unique combination of functional groups and rings, which could confer distinct chemical properties and biological activities.
Properties
Molecular Formula |
C18H22N10O2 |
---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(azepan-1-ylmethyl)-N-[(E)-pyridin-4-ylmethylideneamino]triazole-4-carboxamide |
InChI |
InChI=1S/C18H22N10O2/c19-16-17(25-30-24-16)28-14(12-27-9-3-1-2-4-10-27)15(22-26-28)18(29)23-21-11-13-5-7-20-8-6-13/h5-8,11H,1-4,9-10,12H2,(H2,19,24)(H,23,29)/b21-11+ |
InChI Key |
LGJPQBWUBKVUFH-SRZZPIQSSA-N |
Isomeric SMILES |
C1CCCN(CC1)CC2=C(N=NN2C3=NON=C3N)C(=O)N/N=C/C4=CC=NC=C4 |
Canonical SMILES |
C1CCCN(CC1)CC2=C(N=NN2C3=NON=C3N)C(=O)NN=CC4=CC=NC=C4 |
Origin of Product |
United States |
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